tert-Butyl thiazol-4-ylcarbamate

Description

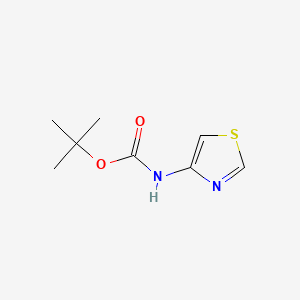

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-13-5-9-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOFSOQPYVUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692875 | |

| Record name | tert-Butyl 1,3-thiazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235406-42-4 | |

| Record name | 1,1-Dimethylethyl N-4-thiazolylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235406-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,3-thiazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-thiazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for tert-Butyl thiazol-4-ylcarbamate and its Analogs

The construction of this compound and related structures hinges on two critical stages: the formation of the thiazole (B1198619) nucleus and the subsequent installation of the Boc (tert-butyloxycarbonyl) protecting group onto the 4-amino substituent.

Thiazole Core Formation Strategies

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods adaptable for the synthesis of 4-aminothiazole precursors.

A prevalent method for constructing the 2-aminothiazole (B372263) scaffold involves the cyclization of thiourea (B124793) or its derivatives with a suitable three-carbon synthon. One common approach is the reaction of substituted acetophenones with thiourea in the presence of iodine, which proceeds through an in-situ α-halogenation of the ketone followed by condensation and cyclization. nih.gov This method is particularly effective for the synthesis of 4-aryl-2-aminothiazoles.

Another robust strategy is the reaction of an α-haloketone, such as phenacyl bromide, with thiourea. nanobioletters.com This reaction, a classic example of the Hantzsch thiazole synthesis, provides a direct route to 2-amino-4-substituted thiazoles. The reaction is typically carried out in a suitable solvent like ethanol (B145695) at reflux temperature. nanobioletters.com

A more specialized approach to obtaining a 4-aminothiazole precursor involves the condensation of a thioamide with ethyl bromopyruvate. This reaction initially forms an ester-substituted thiazole, which can then be further manipulated to introduce the 4-amino group. nih.gov

Table 1: Examples of Thiazole Core Synthesis via Cyclization of Thiourea Derivatives

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| Substituted Acetophenones | Thiourea | Iodine | 4-Aryl-2-aminothiazoles | nih.gov |

| Phenacyl Bromide | Thiourea | Ethanol, Reflux | 2-Amino-4-phenylthiazole | nanobioletters.com |

| Thioamide | Ethyl Bromopyruvate | Methanol, Reflux | Ethyl 2-substituted-thiazole-4-carboxylate | nih.gov |

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov For the synthesis of precursors to this compound, this typically involves reacting an α-haloester or α-haloketone with thiourea.

For example, the reaction of ethyl bromopyruvate with thiourea directly yields ethyl 2-aminothiazole-4-carboxylate. This intermediate is pivotal as the ester group at the 4-position can be converted to an amino group in subsequent steps. Modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, ultrasound, and various catalysts. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been reported, where, for instance, an α-bromoacetyl derivative, thiourea, and a substituted benzaldehyde (B42025) are reacted together in the presence of a catalyst. nih.gov

Table 2: Hantzsch Thiazole Synthesis for 4-Substituted Thiazole Precursors

| α-Halocarbonyl | Thioamide | Conditions | Product | Reference |

| Ethyl Bromopyruvate | Thiourea | Ethanol, Reflux | Ethyl 2-aminothiazole-4-carboxylate | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

Beyond the classical Hantzsch synthesis, other cyclo-condensation strategies have been developed for the formation of the thiazole ring. One such method involves a multi-component reaction of hydrazine, allyl isothiocyanate, and an α-haloketone in the presence of an aldehyde. This approach allows for the one-pot synthesis of complex thiazole derivatives.

Another innovative approach is the synthesis of 4-aminothiazoles starting from acetonitrile (B52724). Treatment of acetonitrile with a strong base like lithium diisopropylamide (LDA) followed by reaction with an epoxide can generate a β-hydroxy nitrile. The nitrile group can then be converted to a thioamide, which upon condensation with ethyl bromopyruvate, yields a 4-aminothiazole derivative after subsequent chemical transformations. nih.gov This multi-step sequence provides a versatile entry to 4-aminothiazoles that are not readily accessible through traditional Hantzsch-type reactions. nih.gov

A Curtius rearrangement of a thiazole-4-carboxylic acid derivative can also be employed to install the 4-amino group. In this process, the carboxylic acid is converted to an acyl azide (B81097), which then rearranges in the presence of an alcohol, such as tert-butanol, to directly afford the Boc-protected 4-aminothiazole. nih.gov

Introduction of the tert-Butyl Carbamate (B1207046) Group

The introduction of the tert-butyl carbamate (Boc) group is a crucial step in the synthesis of the target compound, serving to protect the amino functionality during subsequent synthetic manipulations.

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For the synthesis of this compound, the precursor 4-aminothiazole is treated with Boc₂O under basic conditions. A variety of bases can be used, including sodium hydroxide, triethylamine, or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

In a typical procedure, the 4-aminothiazole derivative is dissolved in a suitable solvent, such as a mixture of dioxane and water, and a base is added, followed by the addition of Boc₂O. The reaction is generally carried out at room temperature. For instance, the protection of ethyl 2-aminothiazole-5-carboxylate has been achieved using Boc₂O. semanticscholar.org In some cases, di-protection of the amino group can occur, leading to the formation of a di-Boc derivative, which may require subsequent selective removal of one of the Boc groups. nih.gov

The reaction conditions can be optimized to favor mono-Boc protection. For example, in the synthesis of related compounds, the use of diisopropylethylamine (DIEA) as a base in conjunction with Boc₂O has been reported. nih.gov

Table 3: Boc-Protection of Aminothiazole Derivatives

| Substrate | Reagents | Conditions | Product | Reference |

| 4-Aminothiazole derivative | Boc₂O, DIEA | Room Temperature | Boc-protected 4-aminothiazole | nih.gov |

| Ethyl 2-aminothiazole-5-carboxylate | Boc₂O, Base | - | Ethyl 2-(N-Boc-amino)thiazole-5-carboxylate | semanticscholar.org |

| 2-Aminothiazole | Boc₂O (2.5 equiv), DMAP, THF | Room Temperature, 16 h | Di-Boc protected 2-aminothiazole | nih.gov |

A karbamát palládiummal katalizált képzése

A terc-butil-tiazol-4-il-karbamát szintézise hatékonyan megvalósítható palládium által katalizált keresztkapcsolási reakciókkal. Egy figyelemre méltó módszer aril-kloridok és -triflátok palládiummal katalizált keresztkapcsolását foglalja magában nátrium-cianáttal, alkohol jelenlétében, ami aril-karbamátok képződéséhez vezet. Ez a megközelítés kiterjeszthető a tiazolszármazékokra is.

Ebben az összefüggésben egy megfelelő 4-halogénezett vagy 4-trifluor-metánszulfonil-oxi-tiazol-prekurzor reagál terc-butanollal és nátrium-cianáttal palládium-katalizátor, például Pd(OAc)₂ és egy megfelelő ligandum, például egy terjedelmes foszfinligandum jelenlétében. A katalitikus ciklus a palládium(0) oxidatív addíciójával kezdődik a tiazol-halid vagy -triflát kötésbe. Ezt követi a cianát-ion koordinációja és beillesztése, majd a terc-butanol nukleofil támadása, ami végül a kívánt terc-butil-tiazol-4-il-karbamát terméket eredményezi a palládium(0) katalizátor regenerálódása után. Ez a módszer közvetlen utat biztosít a karbamát-funkcionalitás bevezetésére a tiazolgyűrűbe.

| Reakciókomponens | Jellemző állapot/reagens | Cél |

| Tiazol-szubsztrát | 4-bróm-tiazol vagy 4-tiazolil-triflát | A tiazolmagot biztosítja |

| Karbamát-forrás | Nátrium-cianát (NaOCN) és terc-butanol | A terc-butoxi-karbonil-csoportot képezi |

| Katalizátor | Pd(OAc)₂ vagy más Pd(0)/Pd(II) forrás | Elősegíti a keresztkapcsolási reakciót |

| Ligandum | Terjedelmes foszfinligandumok (pl. XPhos, SPhos) | Stabilizálja a katalizátort és elősegíti a reakciót |

| Bázis | Nem-nukleofil bázis (pl. K₂CO₃, Cs₂CO₃) | Semlegesíti a reakció során keletkező savat |

| Oldószer | Aprotikus oldószerek (pl. toluol, dioxán) | Oldja a reagenseket és elősegíti a reakciót |

Védőcsoport-stratégiák a szintézisben

A komplex molekulák, különösen a több funkciós csoportot tartalmazó heterociklusos vegyületek szintézisében a védőcsoportok alkalmazása alapvető stratégia. acs.org A védőcsoportok ideiglenesen elfedik egy reaktív helyet a molekulában, lehetővé téve a kémiai átalakítások szelektív elvégzését a molekula más részein anélkül, hogy nem kívánt mellékreakciók lépnének fel. oup.com A terc-butil-tiazol-4-il-karbamát szintézise és további derivatizálása során az aminocsoport védelme kulcsfontosságú.

A hatékony védőcsoport-stratégia egyik legfontosabb szempontja az ortogonalitás. Az ortogonális védőcsoportok szelektíven eltávolíthatók más, a molekulában jelenlévő védőcsoportok jelenlétében, ami lehetővé teszi a többlépéses szintézisek pontos ellenőrzését. total-synthesis.com Az aminocsoportok esetében számos védőcsoportot alkalmaznak, többek között a terc-butoxikarbonilt (Boc), a benziloxikarbonilt (Cbz) és a 9-fluorenil-metoxikarbonilt (Fmoc). masterorganicchemistry.com A választás a molekula általános stabilitásától és a tervezett szintézisútvonal során alkalmazott reakciókörülményektől függ. A Boc-csoport, mint a terc-butil-tiazol-4-il-karbamátban, különösen előnyös, mivel stabil a bázikus körülményekkel szemben, de savas körülmények között könnyen eltávolítható. total-synthesis.com

Boc védelmi és védőcsoport-eltávolítási mechanizmusok

A terc-butoxikarbonil (Boc) csoport az egyik leggyakrabban használt védőcsoport az aminok számára a szerves szintézisben, köszönhetően a könnyű bevezetésének és a specifikus, enyhe körülmények közötti eltávolításának. jk-sci.com

Boc védelem: Az aminocsoport Boc-védelme jellemzően di-terc-butil-dikarbonáttal (Boc₂O) történik, gyakran bázis, például trietil-amin (TEA) vagy nátrium-hidroxid jelenlétében. jk-sci.com A mechanizmus az amin nitrogénjének nukleofil támadásával kezdődik a Boc₂O egyik karbonil-szénatomján. masterorganicchemistry.com Ez egy tetraéderes köztitermék képződéséhez vezet. Ezt követően a terc-butil-karbonát távozó csoportként eliminálódik, amely instabil, és szén-dioxidra és terc-butoxidra bomlik. chemistrysteps.com A keletkező terc-butoxid ezután deprotonálja a pozitív töltésű aminocsoportot, így a semleges N-Boc-védett terméket kapjuk. jk-sci.com A szén-dioxid-gáz felszabadulása termodinamikailag elősegíti a reakciót. total-synthesis.com

Boc védőcsoport-eltávolítás: A Boc-csoport eltávolítása általában erős savval, például trifluor-ecetsavval (TFA) történik, gyakran diklór-metán (DCM) oldószerben. jk-sci.comfishersci.co.uk A mechanizmus a karbamát karbonil-oxigénjének protonálásával kezdődik, ami rezonancia-stabilizált kationt eredményez. chemistrysteps.com Ez a protonálás gyengíti a terc-butil-csoporthoz kapcsolódó szén-oxigén kötést. A kötés heterolitikus hasadása egy stabil terc-butil-kationt és egy karbaminsavat eredményez. masterorganicchemistry.com A karbaminsav instabil, és gyorsan dekarboxileződik, szén-dioxidot és a szabad amint szabadítva fel. chemistrysteps.com

| Lépés | Boc védelem (Boc₂O-val) | Boc védőcsoport-eltávolítás (TFA-val) |

| 1. lépés | Az amin nukleofil támadása a Boc₂O karbonilján | A karbamát karbonil-oxigénjének protonálása |

| 2. lépés | Tetraéderes köztitermék képződése | A C-O kötés hasadása, terc-butil-kation képződése |

| 3. lépés | A terc-butil-karbonát távozó csoport eliminációja | Karbaminsav köztitermék képződése |

| 4. lépés | A protonált amin deprotonálása terc-butoxiddal | A karbaminsav dekarboxileződése a szabad amin és CO₂ képződéséhez |

Funkcionalizálási és derivatizálási reakciók

A terc-butil-tiazol-4-il-karbamát tiazolgyűrűje számos kémiai módosításnak vethető alá, ami lehetővé teszi új analógok szintézisét.

Halogénezés és az azt követő keresztkapcsolási reakciók (pl. Suzuki, Sonogashira)

A tiazolgyűrű halogénezése, különösen az 5-ös pozícióban, kulcsfontosságú lépés a további funkcionalizáláshoz. A 2-amino-tiazolok halogénezése, amely a terc-butil-tiazol-4-il-karbamáthoz hasonló reaktivitással rendelkezik, jellemzően addíciós-eliminációs mechanizmuson keresztül megy végbe, ami 2-amino-5-halotiazolokat eredményez. rsc.org A halogénezett tiazolszármazékok ezután sokoldalú szubsztrátok a palládiummal katalizált keresztkapcsolási reakciókhoz.

Suzuki-reakció: A halogénezett terc-butil-tiazol-4-il-karbamát (pl. 5-bróm- vagy 5-jód-származék) aril- vagy vinil-boronsavakkal vagy -észterekkel kapcsolható palládium-katalizátor (pl. Pd(PPh₃)₄) és bázis (pl. Na₂CO₃ vagy K₂CO₃) jelenlétében. youtube.comyoutube.com Ez a reakció új szén-szén kötést hoz létre a tiazolgyűrű és a boronsavból származó aril- vagy vinilcsoport között, ami a gyógyszerkémiában és az anyagtudományban értékes biaril- vagy vinil-tiazol-származékok szintéziséhez vezet. nih.gov

Sonogashira-reakció: Alternatív megoldásként a halogénezett tiazol terminális alkinekkel kapcsolható palládium-katalizátor, réz(I)-kokatalizátor (jellemzően CuI) és aminbázis (pl. trietil-amin) jelenlétében. wikipedia.orgorganic-chemistry.org Ez a reakció egy szén-szén kötést hoz létre a tiazolgyűrű és az alkin között, ami alkinil-szubsztituált tiazolokat eredményez, amelyek fontos köztitermékek a további átalakításokhoz. organic-chemistry.org

Nukleofil szubsztitúciós reakciók

A halogénezett tiazolgyűrűk, különösen azok, amelyek elektronvonzó csoportokkal vannak aktiválva, nukleofil aromás szubsztitúciós (SNAr) reakciókon mehetnek keresztül. wikipedia.org A terc-butil-tiazol-4-il-karbamát halogénezett származékai esetében a halogénatomot (pl. Cl, Br) a tiazolgyűrűn egy erős nukleofil helyettesítheti.

A reakció a nukleofil támadásával kezdődik a halogént hordozó szénatomon, ami egy negatív töltésű, rezonancia-stabilizált köztiterméket, az úgynevezett Meisenheimer-komplexet eredményezi. masterorganicchemistry.com A negatív töltést a heterociklusos gyűrű delokalizálja. A következő lépésben a távozó csoport (a halogenidion) kilökődik, és a gyűrű aromássága helyreáll, ami a szubsztituált terméket eredményezi. A reakció sebességét és sikerét befolyásolja a nukleofil erőssége, a távozó csoport jellege és a tiazolgyűrű elektronikus tulajdonságai. wikipedia.org

Alkilációs és acilezési reakciók a tiazolgyűrűn

A tiazolgyűrű alkilezési és acilezési reakciókon is áteshet, bár a reakció helye a reaktánsoktól és a körülményektől függ.

Alkiláció: A tiazolok alkilezése alkil-halogenidekkel a gyűrű nitrogénatomján történik, ami tiazólium-kationok képződéséhez vezet. pharmaguideline.comcutm.ac.in Ezek a tiazólium-sók rezonancia-stabilizáltak. A terc-butil-tiazol-4-il-karbamát esetében az N-alkilezés a piridin-szerű nitrogénen (3-as pozíció) történne.

Acilezés: A tiazolgyűrű közvetlen C-acilezése kihívást jelenthet az aromás jellege miatt. Azonban kidolgoztak módszereket a tiazolok C-2 pozíciójának acilezésére. Egy ilyen módszer a tiazolok és aldehidek közötti közvetlen oxidatív keresztkapcsolás, terc-butil-hidroperoxid (TBHP) oxidálószerrel, fém-, sav- és oldószermentes körülmények között. thieme-connect.com Ez a reakció a C-2 pozícióban lévő C-H kötés aktiválásával megy végbe, ami 2-acil-tiazol-származékok képződéséhez vezet. thieme-connect.com A terc-butil-tiazol-4-il-karbamát esetében egy ilyen átalakítás a C-2 pozícióban egy ketoncsoport bevezetését eredményezné, ami egy újabb szintetikus fogantyút biztosít a további diverzifikációhoz.

Vegyületnév-táblázat

| Vegyület neve |

| 9-fluorenil-metoxikarbonil |

| Benziloxikarbonil |

| Di-terc-butil-dikarbonát |

| Diklór-metán |

| Nátrium-hidroxid |

| Nátrium-cianát |

| Terc-butanol |

| Terc-butil-hidroperoxid |

| Terc-butil-tiazol-4-il-karbamát |

| Trietil-amin |

| Trifluor-ecetsav |

Reactions Involving Side Chains and Modified Thiazole Scaffolds

The this compound scaffold serves as a versatile intermediate for the synthesis of more complex molecules, particularly through reactions involving the modification of its side chains or the thiazole ring itself. The tert-butyl carbamate (Boc) protecting group can be removed to yield the free amine, which then serves as a nucleophile for various coupling reactions.

For instance, in the creation of thiazole peptidomimetic analogues, the Boc-protected thiazole moiety is a key building block. After deprotection of the Boc group using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), the resulting free amine can be coupled with various carboxylic acids. nih.gov These coupling reactions are often facilitated by agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HCTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIEA). nih.gov This methodology allows for the systematic modification of the N-terminus of the thiazole scaffold, enabling the synthesis of a diverse library of compounds. nih.gov

Furthermore, the thiazole ring itself can be part of a larger, modified scaffold. Thioamide derivatives, which are precursors to thiazoles, can be synthesized by treating carboxamides with Lawesson's reagent. nih.gov This approach allows for the introduction of various substituents onto the core structure before the final thiazole ring is formed, leading to a range of modified thiazole scaffolds. nih.gov

Optimization of Reaction Conditions and Yield

The efficient synthesis of thiazole derivatives, including this compound, is highly dependent on the optimization of reaction conditions to maximize yield and purity. A key synthesis route involves the Curtius rearrangement of a thiazole-4-carboxylic acid precursor in the presence of diphenylphosphoryl azide (DPPA) and tert-butyl alcohol. tcichemicals.com Optimization of this process involves careful control over stoichiometry, temperature, and reaction time. For example, using 1.1 equivalents of both DPPA and triethylamine, followed by heating, has been shown to produce tert-butyl N-thiazol-4-ylcarbamate in a 76% yield after purification. tcichemicals.com

The following table outlines a specific set of optimized conditions for this transformation:

| Parameter | Value |

| Starting Material | Thiazole-4-carboxylic acid |

| Reagents | Diphenylphosphoryl Azide (DPPA), Triethylamine, tert-Butyl Alcohol |

| Stoichiometry (DPPA) | 1.1 equivalents |

| Stoichiometry (Triethylamine) | 1.1 equivalents |

| Initial Temperature | 0 °C |

| Reaction Temperature | 90 °C |

| Reaction Time | 21 hours |

| Final Yield | 76% |

This data is based on a specific experimental procedure. tcichemicals.com

Temperature Control and Solvent Selection

Temperature and solvent are critical parameters that significantly influence the outcome of chemical reactions, affecting both reaction rate and product yield. In the synthesis of complex molecules involving thiazole intermediates, precise temperature control can prevent the formation of side products. researchgate.net For example, in some Suzuki reactions, a reaction temperature of 120°C resulted in a yield of only 55.7% with numerous side products, whereas lowering the temperature can improve selectivity and yield. researchgate.net In the synthesis of tert-butyl N-thiazol-4-ylcarbamate via the Curtius rearrangement, the reaction is initiated at 0°C before being heated to 90°C for an extended period, indicating a temperature-sensitive process. tcichemicals.com

Solvent selection is equally crucial. The polarity of the solvent must be matched with the reactants to ensure adequate solubility. researchgate.net In some palladium-catalyzed reactions, using a single solvent system (either water or an organic solvent like dimethyl ether) can lead to poor yields due to low reactant solubility or reduced catalytic efficiency. researchgate.net However, employing a mixed solvent system can dramatically improve the yield. researchgate.net For the synthesis of this compound, tert-butyl alcohol serves not only as a reagent but also as the solvent, facilitating the reaction. tcichemicals.com

The effect of different reaction parameters on yield is summarized in the table below:

| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Rationale for Difference |

| Temperature | 120 °C | 55.7% | Optimized lower temp. | Higher | High temperatures can lead to the formation of multiple side products. researchgate.net |

| Solvent | Pure Water or Organic Solvent | Low | Mixed Solvent System | Higher | A mixed solvent system can improve reactant solubility and catalyst efficiency. researchgate.net |

Catalytic Approaches in Thiazole Synthesis

Catalysis plays a central role in the modern synthesis of heterocyclic compounds, including thiazoles. While the direct synthesis of this compound from thiazole-4-carboxylic acid does not typically involve a metal catalyst, tcichemicals.com related syntheses of complex thiazole-containing molecules often rely on catalytic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to build more complex structures onto a thiazole core. mdpi.com For instance, a tetrakis(triphenylphosphine)palladium(0) catalyst can be used to couple a carbamate derivative with a boronic acid, forming a C-C bond. mdpi.com Nickel catalysis is also prominent, particularly in asymmetric C(sp³)–H functionalization reactions, which can be used to construct complex chiral molecules from simpler precursors. researchgate.net These advanced catalytic systems enable the construction of intricate molecular architectures that would be difficult to achieve through traditional methods.

Solid-Phase Synthesis Applications

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidationbenchchem.coma2bchem.com

Spectroscopic methods provide fundamental insights into the molecular architecture of tert-Butyl thiazol-4-ylcarbamate, from its atomic connectivity to its three-dimensional arrangement in a crystalline state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. For this compound, characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the protons on the thiazole (B1198619) ring. tcichemicals.comtcichemicals.com A broad singlet corresponding to the carbamate (B1207046) N-H proton is also typically observed. tcichemicals.comtcichemicals.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. This includes the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the thiazole ring. rsc.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H bonds within the thiazole and tert-butyl groups.

HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is critical for establishing the connectivity across the entire molecule, for instance, by showing correlations between the tert-butyl protons and the carbamate carbonyl carbon, or between the thiazole protons and the various ring carbons.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Thiazole-H2 | 8.58 | Doublet (d) | 2.2 |

| Thiazole-H5 | 7.29 | Broad Singlet (brs) | N/A |

| NH (Carbamate) | 8.06 | Broad Singlet (brs) | N/A |

| tert-Butyl (9H) | 1.51 | Singlet (s) | N/A |

| Data recorded in CDCl₃ at 270 MHz. tcichemicals.comtcichemicals.com |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. For this compound (C₈H₁₂N₂O₂S), HRMS would be used to verify that the experimentally measured exact mass matches the theoretically calculated mass, thereby confirming its molecular formula and ruling out other possibilities with the same nominal mass. thieme-connect.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm the presence of the key structural components. thieme-connect.comresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | ~3300-3400 |

| C-H (tert-Butyl) | Stretching | ~2980 |

| C=O (Carbamate) | Stretching | ~1700-1725 |

| C=N, C=C (Thiazole Ring) | Stretching | ~1500-1600 |

| C-O (Carbamate) | Stretching | ~1250 and ~1160 |

| Values are approximate and based on data from structurally related compounds. thieme-connect.com |

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. researchgate.net It can also reveal intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group and the thiazole nitrogen atom, which dictate the crystal packing. researchgate.net This method is considered the gold standard for absolute structure confirmation. vulcanchem.com

Chromatographic Methods for Purity Assessment and Impurity Profilingbenchchem.comresearchgate.net

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, or other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used for the analysis and purification of this compound. It is frequently employed to monitor the progress of the synthesis reaction and to assess the purity of the final product. tcichemicals.comtcichemicals.com In analytical mode, a sample is injected into the HPLC system, and the retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). sci-hub.st The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for identifying and quantifying volatile and thermally stable impurities that may be present in a sample of this compound. japsonline.com The sample is vaporized and separated based on boiling point and polarity in the GC column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the impurity, often by comparison to spectral libraries. japsonline.comresearchgate.net

Table 3: Overview of Chromatographic Methods

| Technique | Principle | Application for this compound |

| HPLC | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Purity assessment, reaction monitoring, purification. sci-hub.st |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Identification and quantification of volatile impurities. japsonline.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) stands as a powerful technique for the analysis of this compound, offering high resolution, sensitivity, and rapid analysis times. This method is instrumental in verifying the molecular weight and providing insights into the compound's purity and stability.

In typical UPLC-MS/MS analyses, the compound is first separated from a mixture using a sub-2 µm particle column, which provides superior separation efficiency compared to traditional HPLC. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented.

LC Method Parameters: Several LC methods have been utilized for the analysis of compounds including and derived from this compound. These methods, while varying in specific columns and mobile phases, share the principle of gradient elution to achieve effective separation. For instance, a common approach involves a reverse-phase column, such as an XBridge C18 or an Agilent YMC J'Sphere H-80. google.comgoogle.com The mobile phase typically consists of an aqueous component and an organic solvent, with the proportion of the organic solvent increasing over the course of the analysis.

Table 1: Illustrative UPLC-MS/MS Method Parameters

| Parameter | Setting |

| Column | XBridge C18 (4.6 x 50 mm, 3.5 µm) google.com |

| Mobile Phase A | 10 mM Ammonium hydrogen carbonate in water google.com |

| Mobile Phase B | Acetonitrile (B52724) google.com |

| Gradient | 5% to 95% B over 8.0 minutes google.com |

| Flow Rate | 1.2 mL/min google.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

Mass Spectrometry Data: Upon introduction into the mass spectrometer, this compound is typically ionized via electrospray ionization (ESI) in positive mode, forming the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) measurement of this ion provides a highly accurate mass that can be used to confirm the elemental composition.

The monoisotopic mass of this compound (C₈H₁₂N₂O₂S) is 200.0647 g/mol . The expected m/z for the protonated molecule [M+H]⁺ would be approximately 201.0725. Fragmentation of this parent ion in the collision cell of a tandem mass spectrometer (MS/MS) would yield characteristic product ions, further confirming the structure. For example, a common fragmentation pathway for tert-butoxycarbonyl (Boc) protected amines is the loss of the Boc group, which would result in a significant fragment ion.

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides fundamental validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₈H₁₂N₂O₂S), this technique is used to confirm the stoichiometric ratios of carbon, hydrogen, nitrogen, and sulfur.

The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then quantitatively analyzed to determine the percentage of each element. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

Table 2: Theoretical vs. Expected Elemental Analysis Data for C₈H₁₂N₂O₂S

| Element | Theoretical Percentage (%) |

| Carbon (C) | 47.98 |

| Hydrogen (H) | 6.04 |

| Nitrogen (N) | 13.99 |

| Oxygen (O) | 15.98 |

| Sulfur (S) | 16.01 |

Close agreement between the found and calculated values provides strong evidence for the compound's purity and correct elemental composition. Significant deviations may indicate the presence of impurities, residual solvents, or water. google.com

Strategies for Resolving Spectroscopic Discrepancies (e.g., Tautomerism, Impurities, Solvent Effects)

During the spectroscopic characterization of this compound, discrepancies can occasionally arise between the observed data and the expected values. These discrepancies can often be attributed to phenomena such as tautomerism, the presence of impurities, or the influence of the solvent.

Tautomerism: Tautomers are constitutional isomers of organic compounds that readily interconvert. While the primary structure is this compound, it is important to consider the potential for other tautomeric forms, which could exist in equilibrium and complicate spectroscopic analysis. google.com For thiazole-containing compounds, keto-enol or imine-enamine tautomerism can be a consideration, potentially leading to additional or broadened signals in NMR spectra or unexpected reactivity. The existence of different tautomers is a recognized possibility for this class of compounds. google.comcymitquimica.com

Impurities: The presence of impurities, such as starting materials, by-products from the synthesis, or residual solvents, is a common source of extraneous signals in spectroscopic data. For example, in the synthesis of this compound from thiazole-4-carboxylic acid, unreacted starting material or side products could co-purify with the final compound. google.com Strategies to mitigate this include:

Recrystallization or Chromatography: Rigorous purification of the final product is essential to remove impurities.

Use of Anhydrous Solvents: Employing anhydrous solvents during synthesis and analysis can prevent side reactions with water.

Reverse-Phase HPLC: This technique can be effective for removing polar byproducts.

Solvent Effects: The choice of solvent for spectroscopic analysis (e.g., for NMR) can influence the chemical shifts of protons and carbons. Solvents can interact with the analyte through hydrogen bonding or other intermolecular forces, leading to shifts in signal positions. For instance, running NMR spectra in both a non-polar solvent (like CDCl₃) and a polar solvent (like DMSO-d₆) can provide valuable information about the compound's structure and the nature of exchangeable protons (e.g., the N-H proton of the carbamate).

By systematically considering these factors and employing appropriate analytical and purification strategies, a clear and unambiguous spectroscopic profile of this compound can be achieved.

Mechanistic Investigations of Biological and Chemical Interactions

Elucidation of Reaction Mechanisms

The chemical reactivity of tert-butyl thiazol-4-ylcarbamate is centered on the carbamate (B1207046) functional group and the heterocyclic thiazole (B1198619) ring. Understanding the mechanisms of its formation, cleavage, and ring modifications is crucial for its application in chemical synthesis.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its formation and cleavage in the context of this compound follow well-established mechanistic pathways.

Carbamate Formation: The most common method for the synthesis of this compound involves the reaction of 4-aminothiazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The mechanism proceeds as follows:

The amine nitrogen of 4-aminothiazole acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

This addition leads to a tetrahedral intermediate.

The intermediate then collapses, eliminating a tert-butoxycarbonyl group and a proton, which is neutralized by the base, to form the stable carbamate product.

Modern synthetic approaches may also employ methods like a modified Curtius rearrangement of thiazole-4-carboxylic acid precursors, mediated by reagents such as diphenyl phosphoryl azide (B81097), to generate the carbamate.

Carbamate Cleavage: The Boc group is valued for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism for deprotection is typically initiated by a strong acid, such as trifluoroacetic acid (TFA). nih.gov

The carbonyl oxygen of the carbamate is protonated by the acid, making the carbonyl carbon more electrophilic.

The molecule then undergoes unimolecular decomposition (E1 elimination), where the C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

The tert-butyl cation is typically scavenged by a nucleophile or eliminates a proton to form isobutylene.

The carbamic acid intermediate is unstable and spontaneously decarboxylates to release the free 4-aminothiazole and carbon dioxide.

The thiazole ring in this compound and its derivatives is susceptible to various modifications, including substitution, oxidation, and reduction reactions.

Substitution Reactions: The thiazole ring can undergo electrophilic substitution. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS), where a bromine atom is introduced onto the ring. The position of substitution is directed by the existing substituents. Furthermore, if a halogen is present on the thiazole ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the introduction of various aryl or other functional groups.

Oxidation and Reduction: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions. Conversely, reduction reactions can lead to the formation of thiazolidines, a saturated version of the thiazole ring.

The table below summarizes common reaction types for derivatives of this compound.

| Reaction Type | Reagent Example | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-thiazole derivative |

| Cross-Coupling | Arylboronic acid, Pd catalyst | Arylated thiazole derivative |

| Oxidation | Oxidizing agent | Thiazole sulfoxide/sulfone |

| Reduction | Reducing agent | Thiazolidine derivative |

Molecular Interactions and Binding Studies

The structural features of this compound, particularly the carbamate moiety and the thiazole ring, govern its molecular interactions and binding behavior in chemical and biological environments.

The carbamate group plays a significant role in defining the intermolecular interactions and conformational preferences of the molecule.

Hydrogen Bonding: The carbamate linkage contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to participate in intramolecular or intermolecular hydrogen bonds, which can stabilize specific conformations or mediate interactions with other molecules, including solvent and biological targets. nih.govnih.gov In the solid state, these interactions can influence the crystal packing arrangement. nih.gov

Conformational Restriction: The bulky tert-butyl group imposes significant steric hindrance, which restricts rotation around the adjacent C-O and N-C bonds. utwente.nl This steric bulk can limit the accessible conformational space of the molecule, forcing it to adopt a more rigid structure. nih.govutwente.nl This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

While this compound is often used as a synthetic intermediate, its core structure is found in many biologically active molecules. The nature of its interactions with biological targets like enzymes and receptors is key to its utility in medicinal chemistry.

The thiazole ring is a key pharmacophore that can engage in several types of non-covalent interactions within a protein's binding pocket. These include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

π-π Interactions: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The thiazole ring and the tert-butyl group contribute to the molecule's lipophilicity, facilitating hydrophobic interactions.

In derivatives designed as inhibitors, for example, kinase inhibitors, the thiazole moiety can position other functional groups optimally to interact with the active site. The carbamate group, when present in the final molecule, can form crucial hydrogen bonds with the protein backbone or side chains, anchoring the ligand in the binding site. acs.org

Computational Chemistry and Molecular Modeling

Computational methods are valuable tools for predicting the properties and behavior of this compound and its derivatives, aiding in the design of new molecules and the interpretation of experimental results.

Computational studies on molecules containing the tert-butyl carbamate and thiazole fragments provide insights into their electronic structure, conformational preferences, and potential as drug candidates. easycdmo.comchemrxiv.org Key physicochemical properties can be predicted using quantitative structure-property relationship (QSPR) models. easycdmo.com

The table below presents computationally predicted properties for tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate, a related derivative. nih.gov

| Property | Predicted Value | Method |

| Molecular Weight | 279.16 g/mol | PubChem 2.2 |

| XLogP3 | 2.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 79.5 Ų | Cactvs 3.4.8.18 |

These predicted values are useful in early-stage drug discovery. For example, XLogP indicates the lipophilicity of the compound, which affects its solubility and membrane permeability. The Topological Polar Surface Area (TPSA) is correlated with drug transport properties. easycdmo.com

Molecular modeling techniques, such as molecular dynamics simulations and docking, are used to study the interactions of thiazole-containing ligands with their biological targets. chemrxiv.org Docking studies can predict the binding mode of a ligand within a protein's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts. acs.org Such studies can rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds to enhance potency and selectivity. acs.orgosti.gov

In Silico Docking Studies for Target Verification and Expansion of Experimental Outcomes

In silico molecular docking has become an indispensable tool in medicinal chemistry for predicting the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives related to this compound, these computational studies are crucial for verifying biological targets identified through experimental screening and for expanding upon these findings by elucidating specific molecular interactions. researchgate.net The process allows researchers to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Docking studies on thiazole-containing compounds often utilize software suites like AutoDock Vina or Schrödinger Suite. These programs model the ligand's interaction with the protein's binding pocket, calculating a docking score and estimating the free energy of binding (ΔGbind). tandfonline.com For instance, in studies of similar heterocyclic compounds targeting enzymes like BACE-1, researchers compare the docking scores and binding energies of newly designed molecules against known inhibitors. tandfonline.com The primary goal is to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the ligand-protein complex.

The insights gained from docking can verify that a compound's observed biological activity is indeed due to its interaction with the intended target. Furthermore, by analyzing the binding pose, researchers can predict how modifications to the this compound scaffold—for example, by adding or altering substituents—might enhance binding affinity. This predictive power helps to prioritize the synthesis of new derivatives, saving time and resources. researchgate.net

Table 1: Representative Data from In Silico Docking Studies of Thiazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (ΔGbind kcal/mol) | Interacting Residues (Example) |

| Derivative A | Enzyme X | -7.5 | -69.0 | ASP32, GLY230, THR72 |

| Derivative B | Enzyme X | -6.8 | -56.5 | ASP32, TYR71 |

| Reference Inhibitor | Enzyme X | -7.8 | -70.4 | ASP32, GLY230, TYR71, GLN73 |

Note: This table is a representation of typical data obtained from docking studies on related thiazole compounds to illustrate the methodology. The values are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. tandfonline.com For this compound and its analogs, MD simulations, often performed using software like GROMACS or AMBER, are critical for confirming the stability of the binding pose predicted by docking. A simulation running for a significant duration (e.g., 100 nanoseconds) can reveal whether the ligand remains stably bound within the active site or if it dissociates. tandfonline.com

The combination of MD simulations and conformational analysis provides a comprehensive understanding of the ligand's dynamic behavior and its interaction with a biological target. It helps to validate docking results and provides a more realistic model of the physiological environment, thereby offering a solid foundation for rational drug design. tandfonline.com

Research Applications in Advanced Chemical Biology and Medicinal Chemistry

Design and Synthesis of Thiazole (B1198619) Carbamate (B1207046) Libraries

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. The tert-Butyl thiazol-4-ylcarbamate core provides a versatile platform for the generation of extensive thiazole carbamate libraries. These libraries are synthesized through various chemical strategies, allowing for the systematic modification of the core structure to explore a wide chemical space and identify compounds with desired biological activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have revealed key structural features that govern their biological activity. For instance, the introduction of a 4-tert-butyl group on the thiazole ring has been shown to be beneficial for antagonist activity at certain receptors. These studies guide the rational design of more potent and selective derivatives. The analysis of SAR profiles helps in understanding how different substituents on the thiazole ring and the carbamate functional group influence the pharmacological properties of the compounds.

Exploration of Biological Activities and Pharmacological Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Anti-inflammatory Properties of Thiazole Carbamate Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Thiazole carbamate derivatives have shown significant anti-inflammatory potential. A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.govresearchgate.net Several of these compounds exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug indomethacin. nih.gov

The anti-inflammatory effects of many drugs are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. Thiazole derivatives have been investigated as inhibitors of these enzymes. nih.gov Studies on thiazole carboxamide derivatives have identified compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The presence of a t-butyl substituent has been noted to enhance the potency of these derivatives, likely due to its large, lipophilic nature that can interact favorably with hydrophobic regions of the COX active site. nih.gov While direct studies on this compound derivatives as LOX inhibitors are limited, the broader class of thiazole derivatives has shown potential in this area. nih.gov

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiazole derivatives have a long history of investigation for their antimicrobial properties. New tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Some of these compounds demonstrated high activity against various bacterial strains, including E. coli, M. luteus, and B. cereus, with low toxicity. nih.gov

In the realm of antifungal research, while specific studies on this compound derivatives are not extensively documented, the broader class of thiazole derivatives has shown significant promise. For example, a series of thirteen new thiadiazole compounds, which share a similar heterocyclic core, were synthesized and showed significant in vitro antifungal activity against a range of micromycetes, with some compounds exhibiting better activity than the commercial fungicide bifonazole. researchgate.net

Below is a table summarizing the antimicrobial activity of selected tert-butyl carbamate derivatives containing a thiazole moiety.

| Compound | Target Organism | Activity |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivative | E. coli | Highly Active |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivative | M. luteus | Highly Active |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivative | B. cereus | Highly Active |

Anticancer Research and Thiazole Hybrid Structures

The development of novel anticancer agents is a critical area of medicinal chemistry. Thiazole-containing compounds have been explored for their potential as anticancer drugs. The strategy of creating hybrid molecules, which combine the thiazole scaffold with other pharmacologically active moieties, has yielded promising results. For instance, a series of 5-enamine–4-thiazolidinones with a thiazole-bearing scaffold was found to be highly active in a 60-cell line screen, demonstrating inhibitory activity against all 59 human tumor cell lines tested. nih.gov These hybrid structures leverage the unique properties of the thiazole ring to interact with biological targets relevant to cancer progression.

Antiviral Activities (e.g., SARS-CoV 3CL Protease Inhibition)

The thiazole scaffold, a core component of this compound, is a recognized pharmacophore in the development of antiviral agents. Its utility has been particularly noted in the search for inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. Research into novel analogs of existing drugs has identified N-(substituted-thiazol-2-yl)cinnamamides as promising 3CLpro inhibitors. In one study, a series of these compounds demonstrated inhibitory activity against the viral protease, with the most active derivatives exhibiting IC₅₀ values in the micromolar range. For instance, compounds featuring a benzothiazole (B30560) fused ring system showed significant antiviral potential, with IC₅₀ values recorded as low as 14.7 µM.

While this compound itself is not the final active inhibitor, its structure is crucial as a protected intermediate. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis, enabling the thiazole ring to be incorporated into more complex molecular architectures designed to fit into the active site of enzymes like 3CLpro. The 4-amino-thiazole substructure, readily available from this carbamate, serves as a foundational element for building these larger, biologically active compounds.

Enzyme Inhibition and Receptor Interactions

Derivatives synthesized from the this compound scaffold have demonstrated significant biological activity, particularly as antibacterial agents. The structural framework, which combines a Boc-protected amine with a thiazole ring, serves as a versatile starting point for creating more complex molecules with specific enzymatic targets.

In one study, a series of tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives were synthesized and evaluated for their antibacterial efficacy against a panel of pathogens. ksu.edu.sa The results, gathered using a microdilution broth susceptibility assay, revealed that several of these compounds exhibited high activity against Gram-positive and Gram-negative bacteria, in some cases comparable to standard control agents. ksu.edu.sa The findings highlight how the core thiazole structure can be elaborated to produce potent enzyme inhibitors or receptor antagonists in bacteria. ksu.edu.sa

Table 1: Antibacterial Activity of Selected this compound Derivatives ksu.edu.sa

| Compound Derivative (Aryl Group) | Activity vs. E. coli | Activity vs. M. luteus | Activity vs. B. cereus |

|---|---|---|---|

| 4-Fluorophenyl | Highly Active | Highly Active | Highly Active |

| 4-Chlorophenyl | Highly Active | Highly Active | Highly Active |

| 4-Bromophenyl | Highly Active | Highly Active | Highly Active |

| 4-Nitrophenyl | Moderately Active | Highly Active | Highly Active |

Modulation of P-glycoprotein (P-gp) ATPase Activity

The tert-butyl thiazole-4-ylcarbamate framework is a key building block for the synthesis of peptidomimetic analogues that can modulate the function of P-glycoprotein (P-gp), an important efflux transporter involved in multidrug resistance. benthamdirect.com The ATPase activity of P-gp is directly linked to its ability to transport substrates out of cells, and compounds that either stimulate or inhibit this activity are valuable tools for research and potential therapeutics.

A comprehensive study of amino acid-derived thiazole peptidomimetics revealed that subtle structural modifications can dramatically alter their interaction with P-gp. benthamdirect.com By using thiazole-based intermediates, researchers created a library of compounds and tested their effects on P-gp's ATPase activity. Some derivatives were found to be potent inhibitors, while others acted as stimulators. For example, a derivative featuring a 4,4-difluorocyclohexyl group (Compound 53) was identified as an inhibitor of P-gp ATPase activity. benthamdirect.com Conversely, a piperidine-4-yl analogue protected with a tert-butyl carbamate group (Compound 41) demonstrated stimulatory effects. benthamdirect.com These findings underscore the stringent structural requirements for ligand binding within the P-gp drug-binding pocket and demonstrate the utility of the thiazole scaffold in probing these interactions. benthamdirect.com

Table 2: Modulation of P-gp ATPase Activity by Thiazole Derivatives benthamdirect.com

| Compound ID | Key Structural Feature | Effect on P-gp ATPase Activity | Result at 2.5 µM |

|---|---|---|---|

| Compound 41 | tert-Butyl carbamate-protected piperidine | Stimulation | 48% Stimulation |

| Compound 53 | 4,4-Difluorocyclohexyl | Inhibition | 34% Inhibition |

| Compound 54 | 4,4-Dimethylcyclohexyl | Inhibition | 34% Inhibition |

| Compound 52 | Cyclohexan-4-one | Inhibition | N/A (Not Active) |

Role as a Versatile Intermediate in Organic Synthesis

This compound is a highly valuable and versatile intermediate in modern organic synthesis, primarily due to the strategic combination of its functional groups. The compound features a stable thiazole ring, which serves as a robust aromatic core, and a Boc-protected amine at the 4-position. This configuration provides synthetic chemists with a reliable building block for constructing a wide array of more complex, biologically active molecules.

Building Block for Complex Molecules

The utility of this compound as a foundational building block is demonstrated by its application in the synthesis of diverse molecular classes, from P-gp modulators to potent antibacterial agents. ksu.edu.sabenthamdirect.com The Boc-protecting group is key to its versatility; it is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions (e.g., using trifluoroacetic acid) to reveal the primary amine. benthamdirect.com This free amine can then undergo a wide range of subsequent reactions, including amide bond formation, alkylation, or arylation, allowing for the systematic elaboration of the molecular structure. This stepwise control is essential for building the large, intricate structures often required for high-affinity binding to biological targets. Related structures, such as tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, are explicitly categorized as "Protein Degrader Building Blocks," further emphasizing the role of this compound class as key intermediates in medicinal chemistry. bepls.com

Synthesis of Peptide Mimetics and Macrocycles

The thiazole ring is a common structural motif in numerous peptide natural products, where it often serves to constrain the molecule's conformation and enhance its metabolic stability compared to a standard peptide backbone. This compound is an ideal starting material for the synthesis of peptide mimetics and macrocycles that incorporate this important heterocycle.

The Boc-protected amine allows for its direct use in standard solid-phase or solution-phase peptide synthesis protocols. After deprotection, the resulting aminothiazole can be coupled to amino acids or other synthetic fragments to create linear peptidomimetic chains. benthamdirect.com These linear precursors can then be cyclized to form macrocycles, a class of molecules known for their high binding affinity and ability to disrupt protein-protein interactions. The synthesis of thiazolyl peptide natural products, such as thiocillins, highlights the biosynthetic importance of this scaffold and inspires synthetic efforts to create novel macrocyclic structures with therapeutic potential. nih.gov

Potential Applications in Agrochemical Development

The thiazole heterocycle is a well-established component in the design of modern agrochemicals, including herbicides, fungicides, and pesticides. benthamdirect.commdpi.commedchemexpress.com Consequently, this compound represents a valuable intermediate for the synthesis of new active ingredients for crop protection.

In the field of herbicides, many thiazole-containing compounds function as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). benthamdirect.com This enzyme is crucial for chlorophyll (B73375) biosynthesis in plants, and its inhibition leads to rapid and effective weed control. benthamdirect.com The aminothiazole core, which can be readily accessed from this compound, is a key structural unit in the development of these PPO inhibitors. benthamdirect.com Furthermore, 2-aminothiazole (B372263) derivatives are known precursors for fungicides and biocides. medchemexpress.com The ability to use this compound as a building block allows for the systematic modification of the thiazole core, enabling the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl thiazol-4-ylcarbamate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer: The compound is synthesized via a nucleophilic substitution reaction. A common approach involves reacting thiazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) under mild conditions (room temperature, inert atmosphere). For example, a 27% yield was achieved using 1,2-dichloroethane as the solvent at 83°C with N-iodosuccinimide as a halogenation agent . Optimization strategies include:

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (higher temperatures accelerate reaction kinetics but may degrade sensitive functional groups).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing tert-butyl thiazol-4-ylcarbamate, and how are spectral data interpreted?

- Methodological Answer: Key techniques include:

- ¹H NMR : Peaks at δ 1.54 ppm (9H, tert-butyl), 8.33–8.58 ppm (thiazole protons) confirm the core structure .

- LC-MS : Molecular ion peaks at m/z 145.1 ([M-C₄H₈+H]⁺) validate the carbamate linkage .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O) confirm functional groups.

Q. How does the tert-butyl group influence the compound’s stability and reactivity in synthetic applications?

- Methodological Answer: The tert-butyl group enhances steric bulk, stabilizing the carbamate against hydrolysis under basic conditions. However, it may hinder nucleophilic attack at the thiazole ring. Conformational studies (e.g., dynamic NMR or DFT calculations) reveal that the axial/equatorial orientation of the tert-butyl group affects intramolecular interactions and solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of tert-butyl thiazol-4-ylcarbamate derivatives with enhanced biological activity?

- Methodological Answer: SAR strategies include:

- Halogenation : Introducing bromine or iodine at the thiazole 5-position (e.g., tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate) improves electrophilicity for cross-coupling reactions .

- Substituent Modulation : Adding electron-withdrawing groups (e.g., -NO₂, -CN) to the thiazole ring enhances binding affinity to biological targets like kinases .

- In Silico Docking : Use tools like AutoDock to predict interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. What experimental and computational approaches are used to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) can arise from assay conditions or impurity profiles. Resolve via:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in cancer cell lines).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may contribute to off-target effects .

- DFT Calculations : Compare HOMO/LUMO energies to predict reactivity differences between derivatives .

Q. How can tert-butyl thiazol-4-ylcarbamate serve as a versatile intermediate in synthesizing complex heterocycles?

- Methodological Answer: The carbamate acts as a protective group for amines, enabling sequential functionalization. Example pathways:

- Suzuki-Miyaura Coupling : React brominated derivatives with aryl boronic acids to generate biaryl thiazoles .

- Deprotection : Treat with trifluoroacetic acid (TFA) to remove the Boc group, exposing the amine for further amidation or alkylation .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic and toxicological profiles?

- Methodological Answer:

- In Vitro : HepG2 cells for cytotoxicity screening; microsomal stability assays (CYP450 enzymes) to assess metabolic clearance .

- In Vivo : Rodent models for bioavailability studies (plasma half-life, tissue distribution). Note: FDA approval status is absent; ethical protocols for animal testing must be followed .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s sensitivity to hydrolysis during storage and handling?

- Methodological Answer:

- Storage : Use moisture-free, sealed containers at -20°C to prevent carbamate cleavage .

- Handling : Conduct reactions under anhydrous conditions (e.g., molecular sieves) and avoid protic solvents .

Q. What strategies mitigate side reactions (e.g., ring-opening or oxidation) during functionalization of the thiazole core?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.